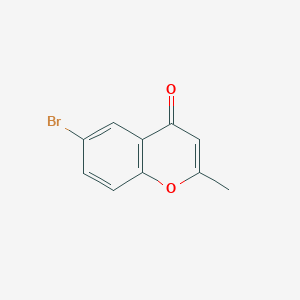

6-Bromo-2-methylchromone

Overview

Description

6-Bromo-2-methylchromone is a derivative of 2-methylchromone. It can be prepared from ethyl 6-bromo-2-methyl-4-oxo-4H-benzopyran-3-carboxylate via hydrolysis followed by decarboxylation . This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

6-Bromo-2-methylchromone can be synthesized from ethyl 6-bromo-2-methyl-4-oxo-4H-benzopyran-3-carboxylate. The synthetic route involves hydrolysis of the ester followed by decarboxylation .Molecular Structure Analysis

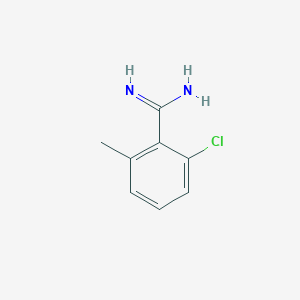

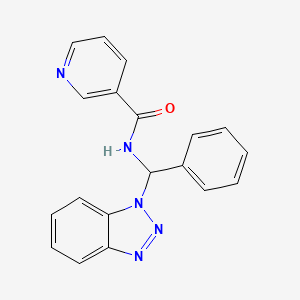

The molecular formula of 6-Bromo-2-methylchromone is C10H7BrO2, with a molecular weight of 239.07 g/mol. Its chemical structure consists of a chromone ring system with a bromine substituent at position 6 and a methyl group at position 2 .Chemical Reactions Analysis

6-Bromo-2-methylchromone may participate in various chemical reactions, including oxidation, substitution, and cyclization. For example, it can be oxidized to form 6-bromochromone-2-carboxaldehyde using selenium dioxide .Physical and Chemical Properties Analysis

Scientific Research Applications

Bromination Studies

Research has explored the bromination of benzopyrones, including 6-Bromo-2-methylchromone. Ellis and Thomas (1973) investigated the bromination of chromones with dibromoisocyanuric acid, leading to the production of various bromo-derivatives, including 6-bromo-derivatives, identified through spectroscopic methods and chemical analysis (Ellis & Thomas, 1973).

Synthesis of Derivatives

Hishmat et al. (1986) studied the synthesis of pyranobenzopyranopyridines and benzodipyran derivatives from 6-Formyl-7-hydroxy-5-methoxy-2-methylchromone, demonstrating the potential for creating various derivatives under different conditions (Hishmat et al., 1986).

Microwave Assisted Synthesis

Chaudhary et al. (2012) explored the microwave-assisted synthesis of novel pyrimidine derivatives from 3-acetyl-6-bromo-2H-chromen-2-one, highlighting the advantages of this method over conventional synthesis techniques (Chaudhary et al., 2012).

Synthesis of Chromone Scaffolds

Dahlén et al. (2006) developed a synthetic strategy for 2,3,6,8-tetrasubstituted chromone derivatives, utilizing 6-bromo-derivatives as scaffolds for the introduction of various substituents, demonstrating the versatility of these compounds in chemical synthesis (Dahlén et al., 2006).

Antimicrobial and Cytotoxicity Studies

Research by Babu et al. (2011) and Sabouri et al. (2022) focused on the antimicrobial properties and cytotoxicity of certain derivatives of 6-Bromo-2-methylchromone, highlighting their potential in medical and pharmaceutical applications (Babu et al., 2011), (Sabouri et al., 2022).

Crystal Structure Analysis

Salpage et al. (2016) conducted a comparative study of the crystal structures of various substituted chromones, including 6-bromochromone, to understand the non-covalent interactions in these compounds (Salpage et al., 2016).

Future Directions

Mechanism of Action

Target of Action

This compound is a derivative of 2-methylchromone , and its targets may be similar to those of other chromone derivatives.

Mode of Action

As a derivative of 2-methylchromone , it may interact with its targets in a similar manner to other chromone derivatives The bromine atom in the 6 position could potentially enhance the compound’s reactivity or binding affinity, but this would depend on the specific target and the biochemical context

Result of Action

As a derivative of 2-methylchromone , it may share some of the biological activities of other chromone derivatives.

properties

IUPAC Name |

6-bromo-2-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHDLBFVSMGZAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403515 | |

| Record name | 6-Bromo-2-methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-methylchromone | |

CAS RN |

30779-63-6 | |

| Record name | 6-Bromo-2-methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Boc-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1608493.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1608494.png)